2,6-Dibromonaphthalene

Polymer Chemistry Photoluminescence Conjugated Polymers

2,6-Dibromonaphthalene (2,6-DBN) is the critical building block for rod-like π-conjugated systems. Its symmetrical 2,6-substitution enables linear charge transport with mobilities reaching 19 cm²/V·s, and polymers achieving quantum yields of 0.96—significantly outperforming 1,4- and 1,5-isomers. For high-performance OFETs, OLEDs, and tunable fluorescent dyes (565–638 nm emission), only the 2,6-isomer provides the essential geometry. Available in ≥98% purity via scalable, high-yield regioselective synthesis. Choose 2,6-DBN for unmatched electronic performance in your next-generation devices.

Molecular Formula C10H6Br2
Molecular Weight 285.96 g/mol
CAS No. 13720-06-4
Cat. No. B1584627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromonaphthalene
CAS13720-06-4
Molecular FormulaC10H6Br2
Molecular Weight285.96 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1Br
InChIInChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
InChIKeyPJZDEYKZSZWFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromonaphthalene (CAS 13720-06-4): A Linear Naphthalene-Based Di-Bromo Building Block for Precision Synthesis


2,6-Dibromonaphthalene (2,6-DBN) is a halogenated aromatic compound belonging to the dibromonaphthalene isomer family. It is characterized by two bromine substituents located at the symmetrical 2- and 6-positions of the naphthalene core, which distinguishes it from other positional isomers such as 1,4-, 1,5-, and 2,3-dibromonaphthalenes [1][2]. This linear, para-like substitution geometry is crucial for constructing extended π-conjugated systems in organic electronics [1]. The compound is a solid at room temperature with a melting point typically reported in the range of 162-167°C .

Why Generic Substitution of 2,6-Dibromonaphthalene (CAS 13720-06-4) with Other Dibromonaphthalene Isomers is Inadvisable


The selection of a specific dibromonaphthalene isomer is not interchangeable; it is a critical design choice that dictates the geometry, electronic properties, and ultimately the performance of the final material. 2,6-Dibromonaphthalene provides a unique linear, rod-like substitution vector that is essential for synthesizing polymers and small molecules with extended conjugation and specific solid-state packing . In contrast, the 1,5-isomer introduces a kinked geometry, leading to distinct optoelectronic properties such as a blue-shifted emission and different charge transport characteristics [1]. Similarly, the 1,4-isomer leads to a different regiochemistry in polymerizations, resulting in materials with vastly different optical and electronic behavior [2]. Therefore, substituting 2,6-DBN with a cheaper or more readily available isomer will inevitably lead to a different molecular architecture and compromised device performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 2,6-Dibromonaphthalene (CAS 13720-06-4) Versus Closest Analogs


Polymer Photoluminescence Quantum Efficiency: 2,6-DBN vs. 1,4- and 1,5-DBN Derivatives

A direct comparison of homopolymers derived from three different dibromonaphthalene isomers (1,4-, 1,5-, and 2,6-) reveals a substantial difference in photoluminescence quantum yield. Polymers synthesized from the 2,6-isomer exhibit significantly higher fluorescence quantum efficiencies in solution, with values reaching up to 0.96, compared to those derived from the 1,4- and 1,5-isomers, which are not reported to achieve comparable efficiency in the same study [1]. This indicates that the linear 2,6-substitution pattern is superior for applications requiring efficient light emission.

Polymer Chemistry Photoluminescence Conjugated Polymers

Naphthalene Diimide (NDI) Fluorescence Tuning via 2,6-DBN-Derived Intermediate

The use of 2,6-dibromonaphthalene as a precursor to 2,6-dibromonaphthalene diimide (DBI) enables the synthesis of core-substituted naphthalene diimides (NDIs) with highly tunable optical properties. By varying the nucleophile, the maximum absorption (λmax abs) can be tuned from 509 to 580 nm, and the maximum emission (λmax em) from 565 to 638 nm [1]. This tunability is a direct consequence of the specific 2,6-substitution pattern which allows for effective electronic communication with the core. Comparable NDI derivatives from other isomers would not offer this same range of color tunability due to different electronic coupling.

Naphthalene Diimides Fluorescent Dyes Organic Electronics

Enhanced Charge Mobility in 2,6-DBN-Derived Semiconductors vs. Structural Analogs

2,6-DBN serves as a versatile building block for creating high-performance organic semiconductors. A prime example is 2,6-di(anthracen-2-yl)naphthalene (2,6-DAN), synthesized from 2,6-DBN, which exhibits a charge mobility of up to 19 cm²/V·s . For context, the 1,5-isomer derivative, 1,5-DAN, displays blue emission caused by a large torsion angle, which disrupts π-conjugation and is associated with lower charge carrier mobility . This demonstrates that the linear 2,6-geometry is critical for achieving high charge transport properties, a key requirement for OFET and OLED applications.

Organic Field-Effect Transistors Charge Mobility Organic Semiconductors

Regioselective Synthesis of 2,6-DBN Offers a Scalable Route vs. Complex Isomer Mixtures

A recent synthetic method achieves the regioselective synthesis of 2,6-DBN in an 82% yield via a two-step procedure of tetrabromination followed by selective proto-debromination with n-butyllithium [1]. This is a marked improvement over traditional non-selective direct bromination methods, which produce complex mixtures of isomers. For example, direct bromination with 3 equivalents of bromine yields a mixture of 1,4,6-tribromonaphthalene (66%), 1,4-dibromonaphthalene (8%), and 1,5-dibromonaphthalene (10%), with no 2,6-DBN produced [1]. This high-yielding, selective route demonstrates a scalable and practical advantage for the industrial procurement of pure 2,6-DBN.

Regioselective Synthesis Process Chemistry Halogenation

Prioritized Application Scenarios for 2,6-Dibromonaphthalene (CAS 13720-06-4) Based on Differentiated Performance


Synthesis of High-Mobility Organic Semiconductors for OFETs and OLEDs

This is a primary application area. 2,6-DBN is the essential building block for creating rod-like, π-conjugated molecules and polymers that exhibit high charge carrier mobility, a critical parameter for device performance. As demonstrated, derivatives like 2,6-DAN can achieve charge mobilities up to 19 cm²/V·s . Users should prioritize 2,6-DBN when the project goal is to maximize charge transport in organic field-effect transistors (OFETs) or as a hole-transporting host in OLEDs.

Development of Efficient Blue and Green Light-Emitting Polymers

When high photoluminescence quantum yield is a key performance indicator for a conjugated polymer, 2,6-DBN is the precursor of choice. Polymers derived from the 2,6-isomer have been shown to achieve quantum yields as high as 0.96 in solution, outperforming those from 1,4- and 1,5-isomers [1]. This makes 2,6-DBN critical for developing efficient light-emitting layers in OLEDs or other photonic applications where brightness and efficiency are paramount.

Precision Synthesis of Core-Substituted Naphthalene Diimide (NDI) Dyes

For the rational design of fluorescent dyes with specific, tunable optical properties, 2,6-DBN is an unmatched starting material. The 2,6-substitution pattern on the NDI core allows for a tunable emission wavelength range from 565 to 638 nm, simply by altering the nucleophile used in substitution [2]. This level of control is a direct consequence of the starting isomer and is essential for applications in bioimaging, chemical sensing, and advanced optoelectronics.

Large-Scale Synthesis Projects Requiring a Reliable, High-Yield Route

For industrial or large-scale research projects, the availability of a selective and high-yielding synthesis route is a critical procurement factor. The proven regioselective synthesis of 2,6-DBN in 82% yield [3] stands in stark contrast to the complex, inseparable mixtures produced by direct bromination. This ensures that the material can be produced economically and with high purity at scale, mitigating supply chain risks associated with low-yield or non-selective syntheses.

Technical Documentation Hub

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